ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate -

ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate

Catalog Number: EVT-4413651
CAS Number:
Molecular Formula: C18H13Cl2N3O3S
Molecular Weight: 422.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine (1)

Compound Description: 2-(1-Pyrrolidinyl)-N-[2-(3,4-dichlorophenyl)ethyl]-N-methylethylamine, also referred to as compound 1 in the study, served as a key sigma-receptor ligand. The research focused on conformationally restricting this molecule to explore its binding affinity to sigma receptors. []

Relevance: This compound shares the 3,4-dichlorophenyl moiety with the target compound, ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. The research involving compound 1 explored various conformational restrictions, which could provide insights into potential modifications for optimizing the binding affinity of the target compound. []

1-[2-(3,4-Dichlorophenyl)ethyl]-4-alkylpiperazines

Compound Description: This series of compounds represents homologous piperazine derivatives of compound 1, where the pyrrolidine ring is replaced with a piperazine ring and the N-methyl group is replaced with various alkyl groups. These compounds were investigated for their sigma-receptor binding affinities. []

Relevance: This series shares the 3,4-dichlorophenyl moiety with ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. The investigation of the 1-[2-(3,4-dichlorophenyl)ethyl]-4-alkylpiperazines provides information about the effect of modifying the amine portion of the molecule on sigma-receptor binding, which could be relevant for exploring structural modifications of the target compound. []

1,4-Diazabicyclo[4.3.0]nonanes (12)

Compound Description: These compounds are diazabicyclononane derivatives incorporating the structural features of compound 1. They exhibited high binding affinity for sigma receptors, suggesting that their conformation may resemble the bound conformation of compound 1. Notably, compound 12 showed enantioselectivity favoring the (+)-enantiomer. []

Relevance: This series highlights the importance of conformational constraints for sigma-receptor binding, which could inform the design of modifications to ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate to potentially enhance its binding properties. []

6,7-Dichloro-2-[[2-(1-pyrrolidinyl)ethyl]amino]tetralin (19) and its desmethyl derivative (20)

Compound Description: These compounds were designed to constrain the 3,4-dichlorophenyl and N-methyl groups of compound 1 into a gauche orientation. The binding data suggest that this gauche conformation in compound 1 favors strong binding interaction at sigma-receptors. []

Relevance: Compounds 19 and 20 share the 3,4-dichlorophenyl moiety with ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate and provide valuable information about the effect of constraining the conformation of this moiety on sigma-receptor binding. These findings could be relevant for designing conformationally restricted analogues of the target compound. []

N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine (SoRI-20041)

Compound Description: N-(3,3-Diphenylpropyl)-2-phenyl-4-quinazolinamine, designated as SoRI-20041, emerged as a novel allosteric modulator of the human dopamine transporter (hDAT). It partially inhibited [125I]RTI-55 binding and [3H]dopamine uptake, demonstrating its influence on hDAT function. []

Relevance: SoRI-20041 is included due to its classification as an allosteric modulator, similar to the partial inhibitors and allosteric modulators discussed in relation to the dopamine and serotonin transporters. While structurally dissimilar to ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate, its activity as an allosteric modulator highlights a potential mechanism of action that might be relevant for exploring the target compound's pharmacological profile. []

2-(3,4-Dichloroanilino)-7-[[[(dialkylamino)alkyl]amino]]-5-methyl-s-triazolo[1,5-a]pyrimidines

Compound Description: This series of s-triazolo[1,5-a]pyrimidine derivatives, featuring a 3,4-dichloroaniline moiety, demonstrated antimalarial activity against Plasmodium berghei in mice. [, ]

Relevance: This series shares the 3,4-dichloroaniline moiety with ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. Though the biological activity differs, the presence of the shared moiety and its potential role in interacting with biological targets might offer valuable insights for understanding the pharmacological properties of the target compound. [, ]

(±)-6-Carbamoyl-3-(2,4-dichlorophenyl)-(2-diethylaminoethyl)-4-trifluoromethyloxindole (SM-157740)

Compound Description: This oxindole derivative is a nonpeptide agonist of the ghrelin receptor and exhibited allosteric modulating properties, enhancing the maximal efficacy of ghrelin. It shared a common binding site on transmembrane domains III and VI of the ghrelin receptor with other agonists, including ghrelin itself. []

Relevance: SM-157740 shares the 2,4-dichlorophenyl moiety with ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate. While targeting a different receptor, the commonality in the chlorinated phenyl group and its potential for interacting with specific receptor domains could inform structure-activity relationships relevant to the target compound. []

Properties

Product Name

ethyl 4-(3,4-dichlorophenyl)-2-[(2-pyrazinylcarbonyl)amino]-3-thiophenecarboxylate

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-2-(pyrazine-2-carbonylamino)thiophene-3-carboxylate

Molecular Formula

C18H13Cl2N3O3S

Molecular Weight

422.3 g/mol

InChI

InChI=1S/C18H13Cl2N3O3S/c1-2-26-18(25)15-11(10-3-4-12(19)13(20)7-10)9-27-17(15)23-16(24)14-8-21-5-6-22-14/h3-9H,2H2,1H3,(H,23,24)

InChI Key

DTTYEMUGVINWFW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC(=C(C=C2)Cl)Cl)NC(=O)C3=NC=CN=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.